5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
Description
Properties
IUPAC Name |
3-fluoro-5-[3-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-11-5-9(6-12(18)7-11)8-2-1-3-10(4-8)13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYAZFSFFXYPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
A boronic acid derivative (e.g., 5-fluoro-3-(trifluoromethyl)phenylboronic acid) is coupled with a halogenated arene (e.g., 3-bromo-5-fluoroaniline) under palladium catalysis. A representative procedure from employs:
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Catalyst : Pd(PPh₃)₄ (2 mol%)
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Base : K₂CO₃ (2 equiv)
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Solvent : Acetic acid at 150°C for 16 hours
Table 1 : Optimization of Suzuki-Miyaura Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd | Maximizes efficiency |
| Solvent | Acetic acid | Enhances coupling rate |
| Temperature | 150°C | Balances speed/selectivity |
Ullmann Coupling
For electron-deficient aryl halides, copper-mediated Ullmann coupling is effective. A protocol from uses:
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline
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Solvent : DMF at 120°C
| Method | Advantages | Limitations |
|---|---|---|
| Nitro Reduction | High yield | Multi-step synthesis |
| Buchwald-Hartwig | Direct functionalization | Sensitive to steric hindrance |
Fluorination and Trifluoromethylation Strategies
Electrophilic Fluorination
Late-stage fluorination using Selectfluor®:
Trifluoromethylation via Cross-Coupling
Installation of the CF₃ group using CuCF₃ reagents:
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Reagent : Umemoto’s reagent (2.5 equiv)
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Catalyst : CuI/1,10-Phenanthroline
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Solvent : DMSO at 80°C
Catalytic Systems and Reaction Optimization
Palladium vs. Copper Catalysts
Solvent Effects
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Polar Aprotic Solvents (e.g., DMA): Enhance coupling rates but complicate purification.
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Eco-Friendly Alternatives : Cyclopentyl methyl ether (CPME) shows promise.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems improve heat transfer for exothermic steps:
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine has several scientific research applications:
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and fluorine atom can influence the compound’s binding affinity and selectivity, affecting its overall biological activity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Biphenyl Core
Table 1: Key Structural Analogs and Properties
*Calculated based on molecular formula.
Key Observations :
- Halogen Differences: Replacing fluorine with chlorine at the 5-position (as in 5-chloro analog) increases molecular weight by ~16.45 Da and lipophilicity (ClogP: ~3.5 vs. ~3.0 for fluoro), which may improve membrane permeability but reduce aqueous solubility .
Synthetic Accessibility :
- Multi-component reactions (e.g., using 1,3-diketones and amines) are effective for synthesizing biphenyl amines, as demonstrated for analogs like N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine (melting point: 163–165°C) .
- Trifluoromethylation methods, such as reactions with CF₃SO₂Na in Tf₂O/DCM (yields: 65–82%), are applicable to introduce CF₃ groups .
Commercial and Research Relevance
- Drug Discovery :
- Trifluoromethylated biphenyl amines are prevalent in kinase inhibitors and enzyme modulators due to their metabolic stability. For example, indoleamine 2,3-dioxygenase inhibitors (e.g., DX-03-08) utilize similar halogenated motifs .
Biological Activity
5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. Fluorinated compounds have been shown to enhance the pharmacological properties of various drugs, including their lipophilicity, metabolic stability, and overall bioactivity. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
The compound can be characterized by the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : CHFN
- Molecular Weight : 300 Da
- LogP : 2.83
- Polar Surface Area : 61 Ų
These properties suggest a moderate lipophilicity which may facilitate cellular membrane penetration, a crucial factor for biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of fluorinated biphenyl compounds. For instance, a derivative containing a trifluoromethyl group has shown significant cytotoxic effects against various cancer cell lines.
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated:
- Jurkat Cells : IC = 4.64 ± 0.08 µM
- HeLa Cells : IC = 8.47 ± 0.18 µM
- MCF-7 Cells : IC = 8.47 ± 0.18 µM
The compound exhibited a dose-dependent inhibition of cell viability, particularly notable in Jurkat cells where it induced cell cycle arrest in the sub-G1 phase, indicating apoptosis as a potential mechanism of action .
Mechanistic Insights
The mechanism through which this compound exerts its anticancer effects may involve several pathways:
- Apoptosis Induction : Flow cytometry analysis revealed significant increases in sub-G1 phase populations after treatment, suggesting apoptosis.
- Inhibition of Angiogenesis : In vivo studies using chick chorioallantoic membrane assays demonstrated that the compound could inhibit blood vessel formation in tumor tissues.
- Molecular Docking Studies : Computational analysis showed promising binding affinities with matrix metalloproteinases (MMPs), which are critical in tumor progression and metastasis.
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, a comparative analysis with other known anticancer agents is essential.
| Compound Name | IC (µM) | Mechanism of Action |
|---|---|---|
| This compound | Jurkat: 4.64 HeLa: 8.47 MCF-7: 8.47 | Apoptosis induction, angiogenesis inhibition |
| Tamoxifen | ~10 | Estrogen receptor antagonist |
| Cisplatin | ~5 | DNA cross-linking agent |
This table illustrates that while the new compound exhibits competitive IC values against established drugs like Tamoxifen and Cisplatin, its unique mechanisms may offer alternative therapeutic strategies.
Q & A
Q. What are the common synthetic routes for 5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine, and how are they optimized for yield and purity?
The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling. For example, biphenyl amines with trifluoromethyl and fluoro substituents are synthesized using aryl boronic acids and halogenated precursors under palladium catalysis. Reaction conditions (e.g., temperature, solvent, catalyst loading) are optimized to mitigate side reactions like protodehalogenation. Post-synthesis purification involves column chromatography or recrystallization, with yields often improved by iterative solvent selection (e.g., ethanol/water mixtures) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, aromatic protons in the biphenyl system show distinct splitting patterns (e.g., δ 7.2–7.8 ppm for meta-substituted amines) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₀F₄N: 272.0753) .
- IR Spectroscopy : Identifies functional groups like NH₂ (stretch ~3350 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
Q. What safety precautions are critical during handling?
Due to fluorinated and aromatic amine groups:
- Use fume hoods to avoid inhalation of volatile intermediates.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can regioselectivity challenges in biphenyl amine synthesis be addressed?
Meta-selective C–H functionalization strategies are employed. For example, directing groups (e.g., -NH₂) or palladium catalysts with bulky ligands (e.g., t-BuXPhos) enhance meta-arylation. Computational modeling (DFT) predicts transition states to optimize ligand-substrate interactions .
Q. What analytical methods track metabolic or environmental degradation of this compound?
- Stable Isotope Labeling : Deuterated analogs (e.g., [¹³C₆]-biphenyl) enable LC-MS/MS quantification in biological matrices. For environmental studies, ¹⁹F NMR monitors fluorinated degradation products .
- Accelerated Stability Testing : Expose the compound to UV light, humidity, or oxidative conditions (H₂O₂) and analyze degradation via HPLC-UV .
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
The -CF₃ group is strongly electron-withdrawing, reducing electron density on the biphenyl core. This:
Q. What computational tools assist in designing derivatives with improved bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
